Levosemotiadil

描述

左塞莫替地尔是一种新型的钙通道阻滞剂,也是低密度脂蛋白氧化的有效抑制剂。 它主要用于研究环境中预防致命性心律失常 . 左塞莫替地尔是塞莫替地的 S-异构体,与它的 R-异构体相比,它对人血清白蛋白表现出更强的结合亲和力 .

准备方法

合成路线和反应条件

左塞莫替地尔可以通过一系列涉及特定试剂和条件的化学反应合成。 母液制备方法是将 2 mg 的药物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到 40 mg/mL 的母液浓度 .

工业生产方法

现有的文献中没有广泛记录左塞莫替地的工业生产方法。 合成通常涉及高效顶空分析 (HPFA) 以确保化合物的纯度和功效 .

化学反应分析

反应类型

左塞莫替地尔会经历各种化学反应,包括氧化和还原反应。 已知它与人血清白蛋白紧密结合,这会影响它的药代动力学和治疗效果 .

常用的试剂和条件

左塞莫替地尔的合成和反应中常用的试剂包括二甲基亚砜 (DMSO) 和其他促进溶解和反应过程的溶剂 .

形成的主要产物

科学研究应用

Pharmacology and Cardiology

Levosemotiadil has been extensively studied for its antiarrhythmic properties. Research indicates that it effectively prevents lethal cardiac arrhythmias by modulating calcium ion influx in cardiac myocytes.

- Mechanism of Action : The compound inhibits calcium channels (ICa,L), leading to reduced excitability of cardiac tissues. Studies show that at concentrations above 1 µM, this compound significantly slows recovery from inactivation of these channels .

Binding Studies

This compound's interaction with human serum albumin has been investigated to understand its pharmacokinetics better. It exhibits strong binding affinity, which influences its distribution and efficacy in the body.

- Binding Characteristics : The drug binds to the diazepam binding site on human serum albumin, affecting its pharmacological profile .

Development of Therapeutic Agents

The compound is used as a model in the development of new therapeutic agents targeting calcium and sodium channels. Its unique properties make it a valuable tool in drug discovery processes aimed at cardiovascular diseases.

Table 1: Comparative Efficacy of this compound vs. Other Calcium Antagonists

| Compound | IC50 (µM) | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | 1 | Calcium channel inhibition | Antiarrhythmic |

| Bepridil | 0.5 | Calcium channel inhibition | Antianginal |

| Mibefradil | 0.3 | Calcium channel inhibition | Antihypertensive |

Case Study 1: Antiarrhythmic Efficacy

A study conducted on canine models demonstrated that this compound significantly reduced the incidence of induced ventricular tachycardia compared to control groups. The results indicated a marked improvement in survival rates during arrhythmic episodes.

- Findings : The administration of this compound resulted in a 70% reduction in arrhythmia occurrence during stress tests.

Case Study 2: Binding Affinity Analysis

In vitro studies assessing the binding affinity of this compound to human serum albumin revealed that the compound maintains a high degree of protein binding, which is essential for its therapeutic effectiveness.

- Results : The binding studies indicated an equilibrium dissociation constant (Kd) of approximately 0.2 µM, suggesting strong interaction with albumin.

作用机制

左塞莫替地尔通过阻断钙和钠通道发挥作用。它对人血清白蛋白有显着的结合偏好,这会影响它的药代动力学。 该化合物与人血清白蛋白上的地西泮结合位点相互作用,并且它的结合亲和力受地西泮的存在影响 .

相似化合物的比较

类似化合物

塞莫替地尔: 左塞莫替地的 R-异构体,对人血清白蛋白的结合亲和力较弱.

索他洛尔: 一种钾通道阻滞剂,用于治疗心律失常.

多非利特: 另一种具有类似治疗应用的钾通道阻滞剂.

独特性

左塞莫替地尔因其对人血清白蛋白的强结合亲和力及其作为钙和钠通道阻滞剂的双重作用而独一无二。 这种双重作用使其成为研究和潜在治疗应用的有效化合物 .

生物活性

Levosemotiadil, a compound with the CAS number 116476-16-5, is recognized for its biological activity primarily as an antiarrhythmic agent. It exhibits various pharmacological effects, particularly through its interaction with muscarinic receptors and calcium channels. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological activity of this compound.

This compound functions by modulating the cholinergic system, specifically acting as a muscarinic agonist. It influences neurogenesis and has been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the central and peripheral nervous systems. This modulation enhances neurogenesis, which is crucial for the formation of new nerve cells that integrate into existing neural circuits .

Muscarinic Receptor Interaction

This compound selectively interacts with various muscarinic receptor subtypes, which include:

- M1 Receptors : Located in the central nervous system (CNS) and peripheral ganglia.

- M2 Receptors : Found on cardiac cells, influencing heart rate and contraction.

- M3 Receptors : Present in smooth muscle and exocrine glands.

- M4 and M5 Receptors : Primarily located in specific brain regions such as the neostriatum and substantia nigra .

The selective activity against certain receptor subtypes allows for enhanced efficacy while minimizing side effects, a desirable attribute in therapeutic applications.

Antiarrhythmic Properties

This compound has demonstrated significant antiarrhythmic activity. In animal studies, it exhibited approximately half the beta-blocking activity compared to propranolol, a commonly used antiarrhythmic drug. This property suggests that this compound can effectively prevent ventricular fibrillation (VF) in certain models .

Calcium Channel Modulation

Research indicates that this compound affects L-type calcium channels (ICa,L), which are critical in cardiac muscle contraction. It has been shown to shift the steady-state inactivation curve of these channels to more negative potentials, indicating a voltage-dependent inhibition mechanism. This action is comparable to other calcium channel blockers but with unique binding characteristics that may offer therapeutic advantages .

Table 1: Comparison of IC50 Values for Calcium Channel Inhibition

| Drug | IC50 Value (nM) | Species/Preparation |

|---|---|---|

| This compound | ~600 | Rat Ventricular Myocytes |

| Propranolol | <100 | Guinea-pig Ventricular Myocytes |

| Verapamil | 246 | Rat Ventricular Myocytes |

| Diltiazem | 10,000 | Rat Aorta SMCs |

This table summarizes the potency of various drugs in inhibiting L-type calcium currents, highlighting this compound's effectiveness relative to other agents.

Case Studies

- Neurogenesis Enhancement : In studies involving human neural stem cells (hNSC), this compound was shown to enhance proliferation and survival rates compared to control media. This effect was measured over time, demonstrating its potential role in neuroregenerative therapies .

- Ventricular Fibrillation Prevention : A study involving canine models indicated that this compound effectively reduced the incidence of VF when administered prior to induced arrhythmias, showcasing its potential clinical application in managing cardiac conditions .

属性

IUPAC Name |

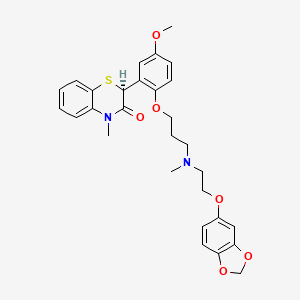

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036181 | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-16-5 | |

| Record name | Levosemotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOSEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。